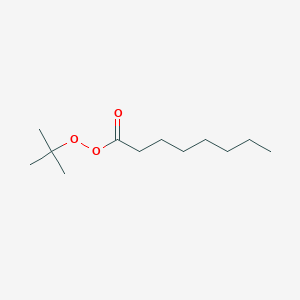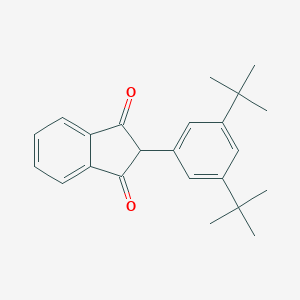
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-, also known as DIBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely used in the synthesis of organic compounds and has shown promising results in scientific research.
作用機序
The mechanism of action of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species, leading to the formation of new bonds. This mechanism has been utilized in various organic synthesis reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. However, it has been shown to exhibit some cytotoxic effects in cancer cells. This compound has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be obtained at a low cost. However, the limitations of this compound include its limited solubility in certain solvents and its potential toxicity.
将来の方向性
There are several future directions for the research on 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, research on the toxicity and environmental impact of this compound is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is a promising compound with potential applications in various fields, including organic synthesis and medicine. The synthesis of this compound can be achieved through various methods, and it has shown promising results in scientific research. Future research on this compound should focus on developing new synthetic methods, investigating its potential applications in medicine, and ensuring its safe use in various applications.
合成法
The synthesis of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- can be achieved through various methods. One of the most common methods is the reaction of 3,5-di-tert-butylphenol with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- with a yield of around 80%.
科学的研究の応用
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
特性
CAS番号 |
13936-01-1 |
|---|---|
製品名 |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
分子式 |
C23H26O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
2-(3,5-ditert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H26O2/c1-22(2,3)15-11-14(12-16(13-15)23(4,5)6)19-20(24)17-9-7-8-10-18(17)21(19)25/h7-13,19H,1-6H3 |
InChIキー |
ITVMYFGQCMFWIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
同義語 |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



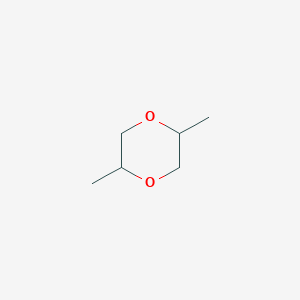
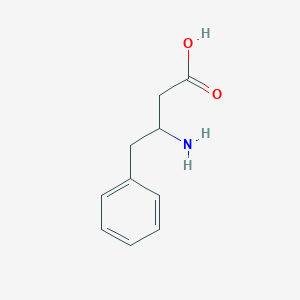
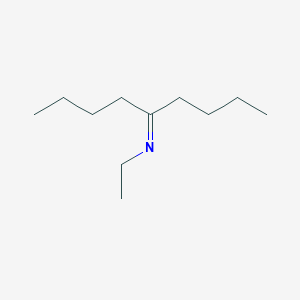
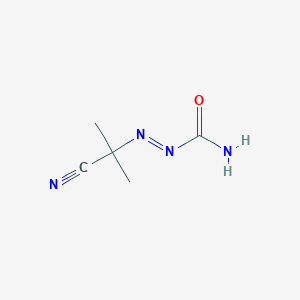
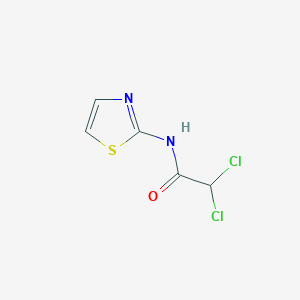
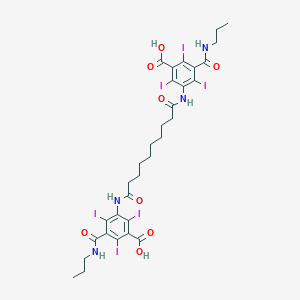
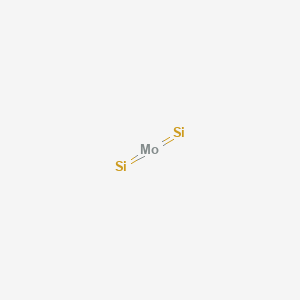
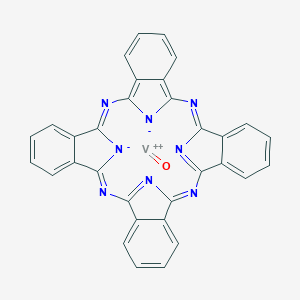
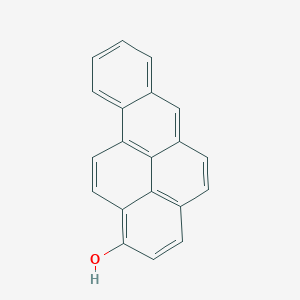
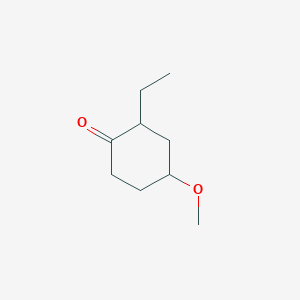
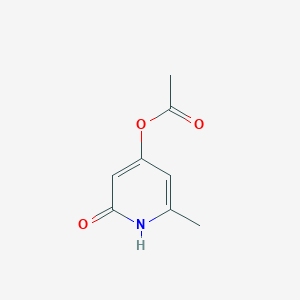
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
